Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 3-(hydroxymethyl)pyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 3-(Carboxymethyl)pyrrolidine-3-carboxylate.
Reduction: 3-(Hydroxymethyl)pyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate: The non-hydrochloride form of the compound.
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid: The carboxylic acid precursor.
Pyrrolidine-3-carboxylate derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxymethyl and ester groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(5-9)2-3-8-4-7;/h8-9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHHHVYXSUPLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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